molecular formula C11H15N3 B6228250 [1-(1H-indazol-1-yl)propan-2-yl](methyl)amine CAS No. 1458073-79-4

[1-(1H-indazol-1-yl)propan-2-yl](methyl)amine

Cat. No.: B6228250
CAS No.: 1458073-79-4
M. Wt: 189.3
InChI Key:
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Description

“1-(1H-indazol-1-yl)propan-2-ylamine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of indazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties . Various synthetic routes have been explored, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For example, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Indazole-containing compounds show a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .


Physical and Chemical Properties Analysis

Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

The mechanism of action of indazole-containing compounds is diverse and depends on the specific derivative and its biological target. For example, some derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the broad range of biological activities of indazole-containing compounds, there is significant interest in developing new derivatives and exploring their potential as therapeutic agents . This includes overcoming challenges related to antimicrobial resistance in drug therapy . The development of novel drugs containing heterocyclic nuclei like indazole could provide high chemotherapeutic values .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1H-indazol-1-yl)propan-2-yl](methyl)amine involves the reaction of 1-(1H-indazol-1-yl)propan-2-ol with methylamine in the presence of a dehydrating agent.", "Starting Materials": [ "1-(1H-indazol-1-yl)propan-2-ol", "Methylamine", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 1-(1H-indazol-1-yl)propan-2-ol in a suitable solvent (e.g. dichloromethane, chloroform) and add the dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) dropwise with stirring.", "Step 2: Heat the reaction mixture under reflux for several hours to remove the water formed during the reaction.", "Step 3: Allow the reaction mixture to cool to room temperature and add methylamine dropwise with stirring.", "Step 4: Heat the reaction mixture under reflux for several hours to complete the reaction.", "Step 5: Allow the reaction mixture to cool to room temperature and extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization to obtain [1-(1H-indazol-1-yl)propan-2-yl](methyl)amine as a white solid." ] }

CAS No.

1458073-79-4

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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